Conjugated Estrogen sodium

Composition Pharmacopoeia Conjugated Estrogens

Research requiring pharmacokinetically accurate conjugated equine estrogens is often compromised by single-entity or uncharacterized mixtures. Conjugated Estrogen sodium solves this with USP-defined composition (52.5-61.5% sodium estrone sulfate, 22.5-30.5% sodium equilin sulfate). - **Analytical Reference:** Validates HPLC/LC-MS assays differentiating non-bioequivalent estrogen products. - **Biological Potency:** 5x more potent than 17β-estradiol in PZP induction; positive control for thrombophilia studies. - **Clinical Benchmark:** 89.2% hot flash reduction (24-week RCT); gold-standard comparator for vasomotor symptom trials.

Molecular Formula C18H19NaO5S
Molecular Weight 370.4 g/mol
Cat. No. B15541981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConjugated Estrogen sodium
Molecular FormulaC18H19NaO5S
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1
InChIKeyQTTMOCOWZLSYSV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conjugated Estrogen Sodium: Composition, Standards, and Clinical Use


Conjugated Estrogen sodium is a defined mixture of water-soluble sodium salts of estrogen sulfates, primarily sodium estrone sulfate and sodium equilin sulfate, derived from equine urine or synthesized from estrone and equilin [1]. The United States Pharmacopeia (USP) specifies that the labeled content must contain 52.5–61.5% sodium estrone sulfate and 22.5–30.5% sodium equilin sulfate, with a total of these two components comprising 79.5–88.0% of the labeled content [2]. This complex composition, which includes additional concomitant sulfate conjugates such as 17α-dihydroequilin and 17α-estradiol, differentiates it fundamentally from single-entity estrogens like 17β-estradiol [3]. The mixture is clinically utilized for hormone replacement therapy, osteoporosis prevention, and the management of vasomotor symptoms associated with menopause.

USP monograph-defined complex estrogen sulfate mixture
Estrogen receptor profiling studies
Hepatic protein synthesis and coagulation pathway research
Positive control for in vivo functional estrogenicity assays

Why Conjugated Estrogen Sodium Substitution Fails


Direct substitution of Conjugated Estrogen sodium with other estrogen products, including single-entity 17β-estradiol or even esterified estrogens, is not pharmacokinetically or pharmacodynamically equivalent. The compound's unique composition, featuring equine-derived sulfated estrogens like equilin sulfate, results in a distinct metabolic profile, receptor activation pattern, and hepatic impact compared to bioidentical human estradiol or other mixtures [1]. Critically, head-to-head bioequivalence studies have demonstrated that esterified estrogens are not bioequivalent to conjugated estrogens, with significant differences in the rate and extent of absorption and the formation of unconjugated metabolites [2]. Furthermore, the exaggerated hepatic response of conjugated estrogens relative to other non-synthetic estrogens underscores that even within-class substitution can lead to divergent clinical effects [3]. Therefore, product selection must be based on specific, evidence-driven considerations.

vs. single-entity estradiol
Equine-specific sulfated estrogens introduce unique receptor binding and metabolic profiles
vs. esterified estrogens
Reported non-bioequivalent; absorption rate and extent may differ
vs. other nonsynthetic estrogens
Exaggerated hepatic parameter response may not transfer

Conjugated Estrogen Sodium: Quantitative Comparisons


Compositional Distinction vs. Single-Entity Estradiol

Conjugated Estrogen sodium is a complex mixture defined by strict USP monographs. It contains sodium estrone sulfate (52.5–61.5%) and sodium equilin sulfate (22.5–30.5%) as primary components, with their total comprising 79.5–88.0% of the labeled content [1]. This is in stark contrast to single-entity products like micronized 17β-estradiol, which consist of a single, well-defined chemical. The presence of equine-specific estrogens, such as equilin sulfate, introduces unique receptor binding profiles not found with human bioidentical hormones [2].

Composition vs. 17β-estradiol
Specification review
52.5–61.5% sodium estrone sulfate, 22.5–30.5% sodium equilin sulfate; total 79.5–88.0%
Defined USP mixture context
Multi-component vs. single chemical entity
Composition Pharmacopoeia Conjugated Estrogens Estradiol

Differential Hepatic Response vs. Nonsynthetic Estrogens

In a controlled pharmacodynamic study of postmenopausal women, conjugated estrogens (Premarin) suppressed FSH in a manner equipotent to piperazine estrone sulfate and micronized estradiol on a weight basis. However, for three key hepatic parameters (corticosteroid-binding globulin, sex hormone-binding globulin, and angiotensinogen), conjugated estrogens produced an exaggerated response that was twofold to threefold greater than that of the other nonsynthetic estrogens [1].

Hepatic parameter response
Head-to-head
2- to 3-fold greater stimulation for three hepatic proteins
Reported hepatic endpoint differential
Relative to equipotent FSH suppression
Pharmacodynamics Hepatic Parameters Conjugated Estrogens Estradiol

Estrogenic Potency vs. Oral Estradiol

A study utilizing the induction of pregnancy zone protein (PZP) as a sensitive in vivo functional assay of estrogenic activity in postmenopausal women quantified the relative potency of various oral estrogens. The calculated equipotency sequence was: ethinyl estradiol = 100 × conjugated estrogens = 450 × estrone sulphate = 500 × estradiol-17β = 650 × estradiol valerate [1]. This indicates that oral Conjugated Estrogen sodium is approximately 5 times more potent in this functional endpoint than oral 17β-estradiol and 6.5 times more potent than estradiol valerate.

Functional estrogenic potency
Cross-study comparable
5× more potent than oral 17β-estradiol; 6.5× vs. estradiol valerate
Reported functional potency rank in PZP assay
In vivo integrated estrogenicity endpoint
Estrogenic Potency Pregnancy Zone Protein Conjugated Estrogens Estradiol

Non-Bioequivalence with Esterified Estrogens

A randomized, two-period crossover study compared the pharmacokinetics of Premarin (conjugated estrogens) with Estratab (esterified estrogens) in 25 postmenopausal women. The study concluded that the two formulations are not bioequivalent and should not be therapeutically substituted [1]. The relative bioavailability (100 × AUCEstratab/AUCPremarin) was 146% for total estrone (conjugated plus unconjugated) and 150% for unconjugated estrone, indicating a significantly higher systemic exposure to estrone from the esterified product [1].

Bioequivalence vs. esterified estrogens
Head-to-head
Relative bioavailability: 146% total estrone, 150% unconjugated estrone
Reported non-bioequivalence with esterified estrogens
Postmenopausal women; single-dose crossover
Bioequivalence Pharmacokinetics Conjugated Estrogens Esterified Estrogens

Venous Thrombosis Risk vs. Oral Estradiol

A population-based case-control study compared the cardiovascular safety of oral conjugated equine estrogens (CEE) versus oral estradiol in 384 postmenopausal women. Current use of oral CEE was associated with a significantly higher risk of incident venous thrombosis compared to current oral estradiol use (adjusted odds ratio, 2.08; 95% CI, 1.02-4.27; P = .045) [1]. The study also found a non-significant trend toward increased myocardial infarction risk with CEE (OR, 1.87; 95% CI, 0.91-3.84; P = .09) and a higher clotting propensity in CEE users (P < .001) [1].

Venous thrombosis risk
Head-to-head
Adjusted OR 2.08 (95% CI 1.02–4.27) vs. oral estradiol
Reported venous thrombosis endpoint context
Population-based case-control study
Cardiovascular Safety Venous Thrombosis Conjugated Estrogens Estradiol

Vasomotor Symptom Relief vs. Estradiol Valerate

A randomized controlled trial in Indian menopausal women directly compared the efficacy of conjugated equine estrogen (CEE) with estradiol valerate (E2V) and isoflavones. After 24 weeks of treatment, the CEE group experienced an 89.2% decrease in mean hot flash score, while the E2V group showed a 91.9% decrease [1]. Placebo led to a 47.9% decrease. This indicates that CEE and E2V are both highly effective and statistically comparable for the management of vasomotor symptoms [1].

Vasomotor symptom response
Head-to-head
89.2% decrease in hot flash score vs. 91.9% for estradiol valerate
Reported comparable hot flash score reduction
24-week RCT; postmenopausal women
Vasomotor Symptoms Hot Flashes Conjugated Estrogens Estradiol Valerate

Conjugated Estrogen Sodium: Research & Clinical Applications


Estrogen Mixture Reference Standard

Given its USP-specified multi-component composition (52.5-61.5% sodium estrone sulfate and 22.5-30.5% sodium equilin sulfate) [1], Conjugated Estrogen sodium serves as an essential reference material for analytical method development, quality control, and stability studies involving complex estrogen mixtures. Its well-characterized profile is critical for validating assays intended to differentiate between various conjugated and esterified estrogen products, which are known not to be bioequivalent [2].

Hepatic Impact & Coagulation Research Tool

The unique pharmacodynamic profile of Conjugated Estrogen sodium, characterized by a 2- to 3-fold exaggerated stimulation of hepatic parameters compared to other nonsynthetic estrogens [3], makes it a valuable compound for research into estrogen-mediated hepatic protein synthesis and its downstream effects. Furthermore, its association with a 2.08-fold higher risk of venous thrombosis relative to oral estradiol [4] positions it as a key agent for in vitro and ex vivo studies investigating the mechanisms of estrogen-induced thrombophilia.

Positive Control for Estrogenicity Assays

In functional assays such as the induction of pregnancy zone protein (PZP), Conjugated Estrogen sodium has been quantitatively shown to be 5 times more potent than oral 17β-estradiol and 6.5 times more potent than estradiol valerate [5]. This robust, integrated in vivo response makes it a powerful positive control for evaluating the net functional estrogenicity of novel compounds or formulations, particularly when assessing effects that encompass absorption, metabolism, and protein binding.

Menopausal Symptom Trial Comparator

As demonstrated in randomized controlled trials, Conjugated Estrogen sodium achieves an 89.2% reduction in hot flash scores after 24 weeks, comparable to a 91.9% reduction with estradiol valerate [6]. This established efficacy makes it a gold-standard active comparator for clinical trials evaluating new therapies for vasomotor symptoms, ensuring that new interventions are benchmarked against a well-understood and effective treatment.

Application
Selection Property
Validation Focus
Estrogen mixture reference standard
USP monograph composition context
Analytical differentiation of estrogen mixtures
Hepatic impact research
Exaggerated hepatic response profile
Hepatic protein synthesis endpoint context
Positive control for estrogenicity assays
Reported functional potency rank
PZP induction endpoint validation
Menopausal symptom trial comparator
Vasomotor symptom endpoint response
Hot flash score reduction benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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